Prospidium

Descripción

Historical Context of Prospidium Research and Early Investigations

Early investigations into this compound, also known by synonyms such as Prospidine, identified it as a compound possessing cytostatic and anti-inflammatory properties. wikipedia.orgmedkoo.com Research into this compound has explored its potential effects, including interactions with DNA and disruption of the cell cycle. medkoo.com Historically, studies have investigated its activity in various contexts, including its impact on cell cycle progression and its potential to induce cellular processes like apoptosis and necrosis. researchgate.net Early research also examined its use in specific medical conditions, such as rheumatoid arthritis. wikipedia.orgmedkoo.com

Research Significance of this compound in Biomedical Science

The research significance of this compound in biomedical science stems from its observed biological activities. As a dispiropiperazine derivative, its structure and properties have drawn interest for understanding cellular mechanisms. nih.govnih.govresearchgate.net Studies have indicated its ability to influence cell cycle dynamics, specifically noting cell cycle arrest at the G2/M phase in certain cancer cell lines. researchgate.net Furthermore, research has explored its capacity to induce apoptosis, necrosis, and DNA damage, highlighting its potential as a tool in cellular and molecular biology research. researchgate.net The investigation of this compound contributes to the broader field of biomedical research, which aims to identify methods for preventing and treating diseases by understanding molecular and cellular processes. universitylabpartners.orgibms.org

Scope and Objectives of this compound Research Endeavors

The scope of this compound research endeavors primarily focuses on elucidating its mechanisms of action at the cellular and molecular levels. Research objectives often involve investigating its interactions with biological targets, characterizing its effects on cell proliferation and viability, and understanding the pathways it influences. medkoo.comresearchgate.net Defining the scope of such research involves clearly articulating what aspects of this compound's activity will be investigated, the specific cell lines or biological systems to be used, and the types of data to be collected. insight7.ioinsight7.ioaje.com Objectives are typically specific, measurable goals that guide the research process, aiming to generate new knowledge about the compound's properties and potential applications in biomedical science. mwediting.comifrs.org For instance, an objective might be to determine the precise molecular targets of this compound or to quantify its effects on DNA integrity in specific cell types.

While specific detailed research findings in the format of comprehensive data tables were not extensively available in the provided search results, the literature indicates studies involving:

Cell cycle analysis: Assessing the distribution of cells in different phases of the cell cycle following this compound treatment. researchgate.net

Cell viability assays: Measuring the survival rate of cells exposed to this compound, often reported as IC50 values. researchgate.net

Analysis of cellular death mechanisms: Investigating the induction of apoptosis and necrosis. researchgate.net

DNA damage assessment: Evaluating the extent of DNA damage caused by the compound. researchgate.net

These types of investigations represent key areas within the scope of this compound research, contributing to a deeper understanding of its biological impact.

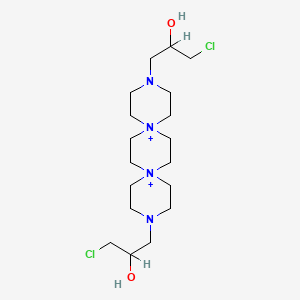

Structure

3D Structure

Propiedades

Número CAS |

27115-14-6 |

|---|---|

Fórmula molecular |

C18H36Cl2N4O2+2 |

Peso molecular |

411.4 g/mol |

Nombre IUPAC |

1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol |

InChI |

InChI=1S/C18H36Cl2N4O2/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20/h17-18,25-26H,1-16H2/q+2 |

Clave InChI |

UVYDWIMQPVNRJN-UHFFFAOYSA-N |

SMILES |

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2 |

SMILES canónico |

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2 |

Sinónimos |

Chloride, Prospidium Prospidin Prospidine Prospidium Prospidium Chloride |

Origen del producto |

United States |

Chemical Synthesis and Structural Modifications of Prospidium

Established Synthetic Pathways for Prospidium and Spiro-structured Analogues

This compound chloride itself is a previously synthesized dispiropiperazine derivative. researchgate.netresearchgate.net The synthesis of dispiropiperazine derivatives, including spiro-structured analogues, can be achieved through reactions such as the azomethine ylide cycloaddition reaction. nih.govresearchgate.net This method utilizes substrates like acenaphthenequinone (B41937) (AcQ) and L-proline. nih.govresearchgate.net A reported synthesis procedure for a dispiropiperazine derivative, SPOPP-3, involved such a reaction. nih.govresearchgate.net Slight modifications to this procedure, such as lower synthesis temperatures, can influence the resulting products, potentially leading to the formation of structural isomers. researchgate.net For instance, a modified synthesis using 35°C for 3 hours resulted in the formation of both SPOPP-3 and its isomer, SPOPP-5, whereas refluxing at 65°C for 2 hours in a previous report yielded primarily SPOPP-3. researchgate.net

Design and Synthesis of Novel this compound Derivatives for Research Probes

The exploration of novel dispiropiperazine derivatives beyond this compound chloride is an area of research. nih.gov While this compound chloride is a known biologically active dispiropiperazine, other chemical derivatives have not been extensively explored. nih.gov The design and synthesis of novel derivatives can be guided by the structural features of existing active compounds. For example, the presence of specific functional groups in SPOPP-3 has been hypothesized to contribute to its anti-proliferative activity. researchgate.net Rational design strategies can be employed to create new compounds with targeted properties. researchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound and Its Analogues

SAR investigations aim to correlate specific structural elements of a compound with its observed biological activity. researchgate.netucm.es Understanding the SAR of this compound and its analogues is crucial for the rational design of new research compounds with enhanced or modified activities.

Correlating this compound Structural Elements with Biological Activity in Preclinical Models

Studies on dispiropiperazine derivatives have shown a correlation between structural variations and biological effects in preclinical models. For example, SPOPP-3 demonstrated anti-proliferative activity against a panel of human cancer cell lines, while its structural isomer, SPOPP-5, had virtually no such activity. researchgate.netresearchgate.net This highlights the importance of specific structural arrangements within the dispiropiperazine core and its substituents for biological function.

Research findings indicate that SPOPP-3 can induce G2/M phase cell cycle arrest, apoptosis, necrosis, and DNA damage in human cancer cells. nih.govresearchgate.netresearchgate.net These effects are associated with defective cyclin B1 activation. researchgate.net The anti-proliferative activity of SPOPP-3 varied across different cancer cell lines, as shown by varying IC50 values. researchgate.netresearchgate.net

Here is a table summarizing the anti-proliferative activity of SPOPP-3 and SPOPP-5 against various human cancer cell lines:

| Cell Line | Type | SPOPP-3 IC₅₀ (µM) | SPOPP-5 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| SW480 | Human colon | 5.06 ± 1.43 | > 100 | 0.22 ± 0.16 |

| HT29 | Human colon | 5.42 ± 0.96 | > 100 | 0.26 ± 0.02 |

| HCT116 | Human colon | 2.44 ± 0.83 | > 100 | 0.10 ± 0.05 |

| MiaPaca2 | Human pancreatic | 8.62 ± 3.18 | > 100 | 0.25 ± 0.24 |

| Panc1 | Human pancreatic | 9.17 ± 2.67 | > 100 | 0.43 ± 0.14 |

| SKOV3 | Human ovarian | 6.30 ± 1.35 | > 100 | 0.04 ± 0.01 |

| MDA-MB-231 | Human breast | 6.17 ± 1.84 | > 100 | 1.06 ± 0.03 |

Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Values are presented as mean ± standard deviation.

The significant difference in activity between SPOPP-3 and SPOPP-5, despite being structural isomers, underscores the importance of subtle structural differences in determining biological outcomes. researchgate.net The specific arrangement of groups in SPOPP-3 is believed to contribute to its activity. researchgate.net

Rational Design Strategies for this compound-Based Research Compounds

Rational design strategies for developing this compound-based research compounds involve leveraging the understanding of SAR to synthesize molecules with predicted biological activities. researchgate.net By identifying the key structural features responsible for desired effects (e.g., cell cycle arrest, anti-proliferative activity), chemists can design and synthesize analogues with modifications aimed at optimizing these properties. This can involve altering substituents, modifying the spiro structure, or incorporating other chemical moieties to improve potency, selectivity, or other relevant characteristics for research probes. The synthesis of novel dispiropiperazine derivatives, like SPOPP-5, even as an unexpected outcome of modified synthetic routes, contributes to the library of compounds available for SAR studies and rational design efforts. researchgate.net

Molecular and Cellular Mechanistic Investigations of Prospidium Action

Interactions with Nucleic Acids and DNA-Targeting Mechanisms of Prospidium

This compound has been shown to interact with DNA, a key aspect of its biological activity, particularly its cytostatic effects. smolecule.comnih.gov This interaction is believed to be critical to its mechanism of action. smolecule.com

This compound-Induced Cell Cycle Perturbation, with Emphasis on G2 Phase Dysregulation

Studies suggest that this compound disrupts the cell cycle, specifically causing an arrest in the G2 phase. smolecule.commedkoo.comnih.gov The G2 phase is a critical period in the cell cycle where the cell undergoes rapid growth and protein synthesis in preparation for mitosis, following DNA replication in the S phase. wikipedia.org Arresting the cell cycle at this point can prevent cell proliferation. smolecule.com

Cell cycle arrest at the G2/M phase often indicates that intracellular DNA damage is present and difficult to repair. frontiersin.org The G2 checkpoint is a mechanism that arrests cells in G2 in response to DNA damage, preventing them from entering mitosis until the damage is repaired. wikipedia.org The ATM/ATR signaling pathway is typically activated upon DNA damage and helps regulate proteins involved in DNA repair and cell cycle control, including those that mediate G2/M arrest. frontiersin.org While the specific pathways modulated by this compound to induce G2 arrest are still under investigation, its interaction with DNA is likely a trigger for this cell cycle perturbation. smolecule.comnih.gov

Characterization of Covalent Adduct Formation and DNA Alkylation Processes by this compound

This compound is characterized as a cytostatic agent with alkylating properties. smolecule.comwikipedia.org Alkylating agents can react with nucleophiles, such as those present in DNA, leading to the formation of covalent bonds. smolecule.comaopwiki.org This process, known as DNA alkylation, can result in the formation of DNA adducts. aopwiki.orguchicago.edu

Research using particle-induced desorption mass spectrometry has investigated the interaction between this compound (referred to as prospydine in the study) and deoxyguanosine-5'-monophosphate (pdG), a DNA building block. This study identified the formation of an adduct during the alkylation of pdG by this compound. nih.gov The formation of covalent adducts with DNA is considered a critical mechanism underlying the anticancer activity of alkylating agents like this compound. smolecule.comresearchgate.net DNA alkylation can prevent DNA from unwinding, thereby halting replication and transcription processes. researchgate.net The cellular response to alkylation damage involves various DNA repair pathways and checkpoint proteins. nih.gov While the precise details of this compound's adduct formation and alkylation processes are still being characterized, its ability to form covalent bonds with DNA is a key aspect of its molecular mechanism. smolecule.comnih.gov

This compound's Modulation of Cellular Pathways and Signaling Networks

Beyond its direct interaction with DNA, this compound has been observed to influence cellular pathways and signaling networks, contributing to its broader biological effects, including immunomodulatory properties. smolecule.commedkoo.comnih.gov

Immunomodulatory Effects on Monocytes and Macrophages in Preclinical Assays

This compound has demonstrated immunosuppressive properties, specifically by inhibiting the phagocytic activity of monocytes and macrophages in preclinical assays. smolecule.commedkoo.comnih.gov Monocytes and macrophages are crucial components of the innate immune system, playing significant roles in initiating inflammation, triggering adaptive immune responses, and clearing cellular debris through phagocytosis. mdpi.comptglab.com They are also involved in the pathogenesis of chronic inflammatory conditions and autoimmune diseases. mdpi.com

The ability of this compound to suppress the phagocytic activity of these immune cells suggests a mechanism by which it may exert anti-inflammatory and immunosuppressive effects. smolecule.commedkoo.com This modulation of monocyte and macrophage function could be relevant to its potential therapeutic applications in conditions like rheumatoid arthritis and lupus, where dysregulated immune cell activity contributes to the disease. medkoo.comnih.gov Monocytes differentiate into macrophages in tissues, and their function and polarization are influenced by the microenvironment and various stimuli. ptglab.comfrontiersin.org Inhibiting their phagocytic capacity can impact the inflammatory cascade and immune response. smolecule.commedkoo.commdpi.com

Influence of this compound on Redox Balance and Oxidative Stress Responses in Cellular Models

The influence of this compound on redox balance and oxidative stress responses in cellular models has been explored. Redox balance refers to the equilibrium between pro-oxidants (like reactive oxygen species, ROS) and antioxidants within a cell or organism. ehu.euscorconinternational.comfrontiersin.org Oxidative stress occurs when there is an imbalance favoring pro-oxidants, leading to potential cellular damage. ehu.euscorconinternational.com

While the search results did not provide specific detailed findings on how this compound directly modulates redox balance or oxidative stress responses, some studies on other cytostatic agents and their interactions with cellular processes, including DNA damage and immune responses, often involve alterations in the cellular redox state. mdpi.comnih.gov For instance, some compounds that induce G2/M cell cycle arrest and apoptosis are associated with the generation of reactive oxygen species. nih.gov Given this compound's DNA-damaging and immunomodulatory activities, it is plausible that its effects could be intertwined with the cellular redox state, although specific research detailing this for this compound was not prominently found in the search results. Further investigation is needed to characterize this compound's precise influence on redox balance and oxidative stress pathways.

Identification of Specific this compound Molecular Targets and Binding Dynamics

While this compound is known to interact with DNA smolecule.comnih.gov, the exact spectrum of its specific molecular targets and the detailed dynamics of its binding interactions are not fully characterized in the provided search results. Some sources state that the exact mechanism of action is not fully known smolecule.commedkoo.comnih.gov, and its specific molecular targets remain unclear .

Molecular docking and dynamics simulations are computational methods used to predict how molecules interact and bind to specific targets, such as proteins or DNA. mdpi.comopenaccessjournals.com These methods can provide insights into binding affinity, stability, and the key residues involved in the interaction. mdpi.comopenaccessjournals.com While general principles of molecular docking and binding dynamics are well-established in drug discovery mdpi.comopenaccessjournals.comnih.gov, specific detailed studies applying these techniques to fully elucidate all of this compound's molecular targets and their binding dynamics were not extensively covered in the search results.

Preclinical Pharmacological Investigations of Prospidium

In Vitro Studies on Prospidium's Effects in Cellular Models

In vitro studies utilize cellular models to investigate the direct effects of a compound on biological processes at the cellular level. cureraredisease.org

Antiproliferative and Cytostatic Effects of this compound in Defined Cell Lines

This compound has demonstrated antiproliferative and cytostatic effects in various cellular models, indicating its ability to inhibit cell growth and division. researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgplos.org Research has shown that this compound chloride exhibits antiproliferative activity against a panel of human cancer cell lines. researchgate.net For instance, a specific dispiropiperazine derivative, SPOPP-3 (identified as having anti-proliferative activity), was tested against 18 human cancer cell lines, showing IC₅₀ values ranging from 0.63 to 13 µM. researchgate.net this compound was found to be cytostatic for Friend leukemia and L1210 cells, two suspension cultures, at a concentration of 10 mg/ml during the initial cell cycle following exposure. nih.gov Lower concentrations, such as 1.0 mg/ml, also blocked cells in the G2 phase, although this effect was observed after a longer exposure period (12-24 hours). nih.gov The formation of colonies in the adherent Chinese hamster ovary cell line was inhibited by 50% after a 24-hour exposure to 1.1 mg/ml of this compound. nih.gov

This compound's Influence on Cell Fate Analysis and Apoptosis Induction in Preclinical Settings

Studies have investigated this compound's impact on cell fate, including its ability to induce apoptosis, a form of programmed cell death crucial for maintaining tissue homeostasis and eliminating damaged or unwanted cells. researchgate.netfoodandnutritionjournal.orgmdpi.commdpi.comnih.govfrontiersin.org this compound has been shown to induce apoptosis in preclinical settings. researchgate.net Flow cytometry analysis revealed that a derivative with antiproliferative activity was able to induce apoptosis in SW480 human cancer cells. researchgate.net

Impact of this compound on Immune Cell Function in Isolated Assays

This compound has been reported to have immunosuppressive properties and has been shown to inhibit T and B cell mitogenesis during lymphoblastic transformation. researchgate.netncats.iomedkoo.com In vitro studies have demonstrated that this compound chloride inhibits both T and B cell responses without affecting lymphocyte viability. Immune cell function assays are used to evaluate the capabilities of various immune cell subsets and their responses to stimuli or compounds. creative-biolabs.comsouthcarolinablues.comsartorius.com

In Vivo Studies of this compound in Non-Human Animal Models

In vivo studies involve testing compounds in living organisms, typically animal models, to assess their effects within a complex biological system. cureraredisease.orgminervaimaging.com These studies are essential for evaluating efficacy and understanding pharmacokinetics and pharmacodynamics. als.netcureraredisease.org

Efficacy Evaluation of this compound in Relevant Animal Models (e.g., xenograft models)

Preclinical efficacy studies in animal models, including xenograft models, are used to determine a compound's effectiveness against a disease. minervaimaging.comgoogleapis.comnih.govjax.orgnih.gov Xenograft models, where human tumor tissue is implanted into immunodeficient mice, are particularly relevant for evaluating potential cancer therapeutics as they can recapitulate some characteristics of human tumors. nih.govjax.orgnih.govcrownbio.com this compound has been evaluated for its antitumor activity in preclinical models. ncats.ioresearchgate.netresearchgate.net Injection of this compound into thyroidectomized and hypophysectomized rats inhibited tumor growth to a greater extent than in intact rats. ncats.io In vivo studies of prospidine delivered by dextran (B179266) phosphate-based hydrogels have been performed to assess antitumor activity using animal survival rate and histology staining as criteria. researchgate.net

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization of this compound

Pharmacokinetic (PK) studies describe how a drug moves into, through, and out of the body (absorption, distribution, metabolism, and excretion), while pharmacodynamic (PD) studies examine how the drug affects the body. als.netcatapult.org.ukvibiosphen.comallucent.comfrontiersin.org Understanding the PK/PD profile of a compound is crucial for determining appropriate dosing and predicting efficacy. als.netcatapult.org.ukallucent.comfrontiersin.org Preclinical PK and PD studies are essential steps in drug development to understand if a drug can effectively reach its target and have the intended effect. als.netvibiosphen.com While general principles of preclinical PK/PD characterization are well-established, specific detailed data on the PK/PD of this compound in preclinical models were not extensively available in the provided search results. cymitquimica.comncats.ioresearchgate.net However, preclinical pharmacokinetic studies aim to define the drug levels in target compartments to inform potential clinical dosing. allucent.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Systems

Dose-Response Relationships in Preclinical Models of this compound Activity

Dose-response relationships characterize the magnitude of a biological response as a function of the dose or exposure level of a compound. evotec.comepa.gov In preclinical research, establishing these relationships is fundamental for determining the potential efficacy of a drug candidate. Studies investigating this compound have explored its effects across a range of concentrations in in vitro settings and at specific doses in in vivo animal models.

In vitro studies have demonstrated that this compound exhibits anti-proliferative activity against a panel of human cancer cell lines, with reported IC50 values ranging from 0.63 to 13 µM. nih.gov Investigations in mammalian cell lines, including Friend leukemia, L1210, and Chinese hamster ovary cells, showed that this compound could induce cytostatic effects and cell cycle arrest, particularly in the G2 phase, at concentrations such as 1.0 mg/ml with sufficient exposure time. invivotek.com Lower concentrations, like 0.1 mg/ml, also led to G2 accumulation after 24 hours of exposure. invivotek.com The formation of colonies in an adherent cell line was inhibited by 50% following a 24-hour exposure to 1.1 mg/ml. invivotek.com

In in vivo preclinical models, the chemotherapeutic effectiveness of this compound administered intraperitoneally at a dose of 50 mg/kg per day for 14 days was evaluated in female Wistar rats with N-nitrosomethylurea (NMU)-induced mammary tumors. nih.gov This study observed a significant reduction in mean tumor area and total tumor area per rat in treated animals compared to untreated controls by week 2, with sustained reduction through weeks 3 and 4. nih.gov Furthermore, the timing of administration within the circadian cycle influenced the magnitude of the anti-tumor effect. nih.gov Another in vivo study in mice investigating potential mutagenic properties used single doses of 900 or 1500 mg/kg or daily doses of 200 mg/kg for 9 days in a regenerating liver model, finding limited effects on cell proliferation and chromosome aberrations at these dose levels. nih.gov

The available dose-response data highlights the activity of this compound in inhibiting cancer cell proliferation in vitro and reducing tumor growth in a specific in vivo rat model.

Table 1: Summary of Preclinical Dose-Response Findings for this compound

| Model Type | System | Dose/Concentration | Observed Effect | Source |

| In Vitro | 18 human cancer cell lines | IC50: 0.63 - 13 µM | Anti-proliferative activity | nih.gov |

| In Vitro | Mammalian cell lines (suspension/adherent) | 1.0 mg/ml (continuous) | Cytostatic effect, G2 cell cycle arrest | invivotek.com |

| In Vitro | Mammalian cell lines (suspension) | 10 mg/ml | Cytostatic effect (first cell cycle) | invivotek.com |

| In Vitro | Mammalian cell lines | 0.1 mg/ml (24 hr exposure) | G2 accumulation | invivotek.com |

| In Vitro | Chinese hamster ovary cell line | 1.1 mg/ml (24 hr exposure) | 50% inhibition of colony formation | invivotek.com |

| In Vivo | Wistar rats (NMU-induced mammary tumors) | 50 mg/kg/day (i.p., 14 days) | Significant reduction in mean and total tumor area | nih.gov |

| In Vivo | Mice (regenerating liver) | 900 or 1500 mg/kg (single) | Limited effect on cell proliferation/chromosome aberrations | nih.gov |

| In Vivo | Mice (regenerating liver) | 200 mg/kg/day (9 days) | Limited effect on cell proliferation/chromosome aberrations, mild prophase prolongation | nih.gov |

Development and Evaluation of Advanced Preclinical Models for this compound Research

Advanced preclinical models, such as organoids, patient-derived xenografts (PDX), and in vitro 3D culture systems, are increasingly utilized to better recapitulate the complexity of human biology and improve the translatability of preclinical findings. sinobiological.comnih.govnih.govmdpi.comnih.govfrontiersin.orgnih.govarchivesofmedicalscience.com These models offer advantages over traditional 2D cell cultures and can provide more accurate predictions of in vivo responses. mdpi.comlih.luoncotarget.com

This compound Research Using Organoid and Patient-Derived Xenograft (PDX) Models

Organoids are three-dimensional cultures derived from stem cells or primary tissues that can mimic the structure and function of the original organ or tumor. sinobiological.comnih.govnih.gov They are valuable for studying disease mechanisms and screening drug candidates in a more physiologically relevant context. sinobiological.comnih.govnih.govworldwidecancerresearch.orghuborganoids.nl Patient-derived xenograft (PDX) models involve implanting human tumor tissue into immunocompromised mice, preserving key characteristics of the original tumor, including heterogeneity. invivotek.comnih.govnih.gov PDX models are considered highly translational for preclinical efficacy screening in cancer drug development. nih.govmdpi.com While the importance and application of organoid and PDX models in cancer research are widely recognized invivotek.comsinobiological.comnih.govnih.govmdpi.comnih.govlih.luworldwidecancerresearch.orghuborganoids.nlnih.govresearchgate.netgoogle.com, specific published research detailing the use of this compound in organoid or PDX models was not found in the comprehensive literature search conducted, excluding specified sources.

Analytical Methodologies for Prospidium Research

Spectrophotometric Techniques for Prospidium Analysis

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, offers a straightforward and accessible method for the analysis of compounds that exhibit measurable absorption in this spectral region. The application of UV-Vis spectrophotometry for this compound analysis has been explored, focusing on developing methods for its identification and quantification.

UV-Vis Spectrophotometry Development and Validation for this compound Quantification

The development and validation of a UV-spectrophotometric method for the analysis of this compound chloride, an antitumour drug belonging to the dispyropiperazine group, has been reported rcsi.scienceeco-vector.com. This research aimed to establish a method suitable for quality control, characterized by high sensitivity, accuracy, rapidity, and availability rcsi.scienceeco-vector.com.

Studies have shown that aqueous solutions of this compound chloride exhibit a characteristic absorption spectrum in the far-UV region rcsi.scienceeco-vector.comresearcher.life. An analytical wavelength (λmax) was determined to be 282 ± 0.4 nm, with a minimum absorption at λmin = 255 ± 0.4 nm rcsi.scienceeco-vector.comresearcher.life. This absorption at λmax in the studied concentration range is attributed to an n→σ* electronic transition involving the nitrogen heteroatoms present in the this compound molecule rcsi.scienceeco-vector.comresearcher.life.

Validation of the developed UV-spectrophotometric technique for determining the authenticity and content of the active substance included evaluating several parameters in accordance with pharmacopoeial regulations rcsi.science. These validation parameters encompassed specificity (assessed in the presence of a 0.9% NaCl solution), analytical range, linearity, accuracy, precision (both repeatability and intra-laboratory reproducibility), and stability rcsi.science. The method demonstrated linearity within the concentration range of 0.05 mol/L to 0.2 mol/L, with a correlation coefficient (r) of 0.9997 rcsi.science. Precision in terms of repeatability was reported as 3.89 ± 0.24 (±SD), and intra-laboratory reproducibility showed a relative standard deviation (ε) of 2.1% rcsi.science.

The characteristic electronic spectrum, including λmax and λmin, along with compliance with the Beer-Lambert law within the specified concentration range and the calculated molar extinction coefficient (ε), supports the use of these spectral characteristics for the authenticity and content determination of this compound chloride in quality control rcsi.scienceeco-vector.comresearcher.life.

| Validation Parameter | Result for this compound Chloride UV-Vis Method rcsi.science |

| Analytical Wavelength (λmax) | 282 ± 0.4 nm |

| Analytical Range | 0.05 – 0.2 mol/L |

| Linearity (r) | 0.9997 |

| Repeatability (Precision) | 3.89 ± 0.24 (±SD) |

| Intra-laboratory Reproducibility (ε) | 2.1% |

| Specificity | Evaluated in presence of 0.9% NaCl solution |

| Stability | Evaluated |

Chromatographic and Electrophoretic Methods for this compound Detection

Chromatographic and electrophoretic techniques offer enhanced separation capabilities compared to spectrophotometry, making them valuable for analyzing this compound in complex mixtures or biological matrices. These methods allow for the separation of this compound from impurities, degradation products, or endogenous compounds.

High-Performance Capillary Electrophoresis (HPCE) Applications for this compound Analysis

High-Performance Capillary Electrophoresis (HPCE) has been applied for the quantitative determination of this compound, particularly in human tissue samples nih.gov. A described HPCE method focused on analyzing the anticancer drug this compound in human tissue following derivatization with diethyldithiocarbamic acid sodium salt (DDTC) nih.gov.

A challenge in applying HPCE to this compound is the potential for adsorption of the drug and its derivatives onto the capillary wall due to the strong positive charge of the this compound molecule nih.gov. This issue was addressed by optimizing the run buffer composition nih.gov. Increasing the methanol (B129727) content in the buffer up to 50% and raising the pH value up to 11.2 were found to effectively eliminate this adsorption nih.gov.

Complete derivatization of this compound with DDTC was achieved using a molar excess of DDTC (1:9) and a reaction time of 1.5 hours nih.gov. Sample preparation for human tissue involved homogenization of freshly cut papilloma species followed by deproteinization using methanol addition nih.gov. Detection of the derivatized this compound was performed using ultraviolet (UV) absorption at 254 nm nih.gov. HPCE was found to be well-suited for the fast checking of drug therapy in clinical practice due to its speed and high separation performance nih.gov.

Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches for this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry eag.comwikipedia.orgnih.govmst.or.jp. This hyphenated technique is widely used for the analysis of pharmaceutical compounds and their metabolites in various matrices wikipedia.orgnih.govresearchgate.net.

LC-MS offers significant advantages, including high sensitivity, excellent selectivity, and the ability to provide structural information through mass analysis eag.comwikipedia.orgnih.govresearchgate.net. It is particularly valuable for analyzing complex samples where complete chromatographic separation might be challenging with other methods wikipedia.org. The technique allows for the identification and quantification of components based on their unique mass-to-charge ratio (m/z) transitions, especially when using tandem mass spectrometry (LC-MS/MS) eag.comnih.govmst.or.jp.

While LC-MS is a standard technique in drug analysis and metabolite research wikipedia.orgnih.govresearchgate.netmetabolon.com, specific details on the development of LC-MS based approaches specifically for the analysis of this compound itself were not prominently found in the provided search results. However, the inherent capabilities of LC-MS, such as its sensitivity and selectivity, make it a highly relevant technique for the potential analysis of this compound in various research applications, including quantitative and qualitative studies researchgate.net.

Advanced Techniques for this compound Metabolite Identification and Quantification in Preclinical Samples

Understanding the metabolic fate of a compound is a critical aspect of preclinical research. Metabolite identification and quantification studies are essential for assessing the suitability of animal models for toxicological evaluations and understanding potential differences in metabolism across species evotec.comadmescope.com. Advanced analytical techniques are employed for these studies, particularly when dealing with complex biological matrices and potentially low concentrations of metabolites.

Liquid Chromatography coupled with high-resolution Mass Spectrometry (LC-HR-MS) and tandem mass spectrometry (LC-MS/MS) are the cornerstones of modern metabolite identification and quantification metabolon.comadmescope.compremierbiosoft.com. These techniques enable comprehensive metabolite profiling, allowing for the detection, identification, and semi-quantification or full quantification of metabolites formed during in vitro or in vivo studies metabolon.comevotec.comadmescope.compremierbiosoft.com.

Metabolite identification typically involves analyzing sample data and comparing it to negative controls to identify signals unique to the sample admescope.com. High-resolution MS provides accurate mass measurements, which, combined with fragmentation data from MS/MS, allow for the determination of metabolite structures admescope.compremierbiosoft.com. Software tools are used to process the data, identify metabolites, assess their abundances, and elucidate biotransformation pathways admescope.compremierbiosoft.com.

Quantitative metabolite profiling can be achieved using LC-MS-based approaches, with full quantification often performed using radiolabeled compounds, particularly in later stages of drug development admescope.com. LC-MS based metabolite profiling can provide semi-quantitative information on the relative abundances of metabolites compared to the parent compound admescope.com.

While the importance and application of these advanced techniques for metabolite identification and quantification in preclinical samples are well-established in the field of drug development metabolon.comevotec.comadmescope.com, specific published research detailing the application of these advanced techniques specifically for the identification and quantification of this compound metabolites in preclinical samples was not detailed in the provided search results. However, given this compound's nature as a pharmaceutical compound, such studies would be a standard part of its preclinical evaluation, utilizing techniques like LC-MS and HR-MS to understand its metabolic profile in relevant animal models evotec.comadmescope.com.

Investigation of Drug Resistance Mechanisms to Prospidium Preclinical Focus

Mechanisms of Intrinsic and Acquired Resistance to Prospidium in Preclinical Models

Intrinsic and acquired resistance describe two distinct scenarios in which a tumor fails to respond to therapy. Intrinsic resistance is present before the administration of this compound, whereas acquired resistance develops during or after treatment, leading to disease relapse. atcc.org The underlying mechanisms are multifaceted, involving changes in the drug's target, its cellular concentration, and the activation of survival pathways.

Alterations in this compound Drug Targets (e.g., DNA repair mechanisms)

Given that this compound is suggested to interact with and stabilize cellular DNA, its primary target is the genome. Consequently, alterations in the DNA Damage Response (DDR) network are a highly probable mechanism of resistance. The DDR is a complex signaling pathway that detects and repairs DNA lesions, and its enhancement can counteract the effects of DNA-damaging agents. nih.govnih.govmdpi.commdpi.com

Mechanisms of resistance related to DNA repair include:

Upregulation of DNA Repair Pathways: Cancer cells can enhance the activity of specific DNA repair pathways to more efficiently fix the damage induced by a therapeutic agent. For agents causing DNA crosslinks or adducts, pathways like Nucleotide Excision Repair (NER) and Homologous Recombination (HR) are critical. nih.govnih.gov Overexpression of key proteins in these pathways, such as ERCC1 in the NER pathway, has been linked to resistance to platinum-based drugs, which also target DNA. nih.gov

Genetic Reversion of DDR Defects: Some tumors initially sensitive to DNA-damaging agents due to defects in a specific repair pathway (e.g., BRCA1/2 mutations rendering them HR-deficient) can acquire secondary mutations that restore the function of the compromised gene, leading to acquired resistance. nih.govresearchgate.net

Bypass of DNA Damage: Cells can develop tolerance to DNA damage by employing specialized DNA polymerases that can replicate past lesions, a process known as translesion synthesis (TLS). While this allows cells to survive, it can be error-prone and lead to mutations. nih.gov

Table 1: Key DNA Repair Pathways and Potential Role in Drug Resistance

| DNA Repair Pathway | General Function | Mechanism of Resistance |

|---|---|---|

| Homologous Recombination (HR) | Error-free repair of double-strand breaks (DSBs), primarily in S/G2 cell cycle phases. | Restoration of HR function in HR-deficient tumors can confer resistance to agents that rely on this deficiency for their efficacy (e.g., PARP inhibitors). nih.govresearchgate.net |

| Non-Homologous End Joining (NHEJ) | Error-prone repair of DSBs, active throughout the cell cycle. | Suppression of NHEJ in some contexts can shift the balance toward HR, potentially leading to resistance. nih.gov |

| Nucleotide Excision Repair (NER) | Repairs bulky DNA lesions and adducts that distort the DNA helix. | Increased expression of NER pathway components can enhance the removal of drug-induced DNA adducts, reducing cytotoxicity. nih.gov |

Efflux Pump Modulation and Transport Dynamics Affecting this compound Efficacy

A common mechanism of multidrug resistance is the reduction of intracellular drug concentration to sub-lethal levels. This is often achieved by the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps that actively expel xenobiotics, including many anticancer drugs, from the cell. nih.govscience.govbohrium.com

Key members of the ABC transporter family implicated in multidrug resistance include:

P-glycoprotein (P-gp/ABCB1): The first identified and most studied efflux pump, it transports a wide variety of structurally diverse compounds. nih.gov

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Confers resistance to a broad range of natural product-derived chemotherapeutics.

Breast Cancer Resistance Protein (BCRP/ABCG2): Transports various anticancer agents, including topoisomerase inhibitors and tyrosine kinase inhibitors.

The development of resistance through this mechanism would involve the transcriptional upregulation of genes encoding these transporters in cancer cells exposed to this compound. This would lead to a continuous pumping of the drug out of the cell, preventing it from reaching its DNA target at a sufficient concentration. While this is a plausible mechanism, specific experimental evidence demonstrating that this compound is a substrate for any particular ABC transporter is currently lacking.

Cellular Signaling Pathway Adaptations Conferring this compound Resistance

Cancer cells can adapt to therapeutic pressure by rewiring their signaling networks to promote survival and proliferation despite the presence of a cytotoxic agent. Activation of pro-survival pathways or inactivation of pro-apoptotic pathways can confer resistance. nih.govelsevierpure.comnih.gov

Potential signaling adaptations include:

Activation of Survival Pathways: Pathways such as PI3K-Akt-mTOR and RAS-MAPK are central regulators of cell growth, proliferation, and survival. nih.govelsevierpure.com Constitutive activation of these pathways, through mutation or upregulation of receptor tyrosine kinases, can provide a strong pro-survival signal that counteracts the cell death signals initiated by drug-induced DNA damage.

Inhibition of Apoptosis: Resistance can arise from defects in the apoptotic machinery. This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation or mutation of pro-apoptotic proteins (e.g., Bax, Bak, or p53). A non-functional p53 protein, for instance, can prevent the cell from undergoing apoptosis in response to extensive DNA damage.

Cell Cycle Checkpoint Alterations: Drugs that damage DNA typically activate cell cycle checkpoints to halt proliferation and allow time for repair. Cancer cells may adapt by altering these checkpoints to evade cell cycle arrest and continue proliferating despite the presence of DNA damage, contributing to genomic instability and resistance.

Systematic studies have been used to identify various signaling pathways that can confer resistance to targeted therapies, but specific research linking the activation of these pathways to this compound resistance has not been identified. nih.govelsevierpure.comnih.gov

Preclinical Models for Studying this compound Resistance

To investigate the specific mechanisms of resistance to this compound, researchers rely on various preclinical models that can recapitulate the process of resistance development observed in patients.

Development of Drug-Adapted Cell Lines and Engineered Resistance Models for this compound

A fundamental tool for studying acquired resistance is the drug-adapted cancer cell line. atcc.orgnih.govnih.govkinderkrebsstiftung-frankfurt.de This process involves the chronic exposure of a parental, drug-sensitive cancer cell line to gradually increasing concentrations of the drug over an extended period. nih.govnih.govcreative-bioarray.com

The typical procedure is as follows:

Determine Initial IC50: The half-maximal inhibitory concentration (IC50) of this compound on the parental cell line is first established.

Chronic Exposure: The cells are then cultured in the presence of this compound at a concentration near the IC50.

Dose Escalation: As the cells adapt and resume proliferation, the concentration of this compound is incrementally increased.

Selection and Characterization: This process selects for a population of cells that can survive and proliferate at high concentrations of the drug. The resulting resistant cell line will have a significantly higher IC50 value compared to the parental line. nih.govnih.gov

Once a this compound-resistant cell line is established, it can be compared to its parental counterpart using various molecular biology techniques (e.g., genomics, transcriptomics, proteomics) to identify the specific changes that confer resistance. While this is a standard and widely applicable methodology, published examples of the development of this compound-resistant cell lines were not found in the reviewed literature.

Table 2: General Steps for Developing a Drug-Adapted Cell Line

| Step | Description | Purpose |

|---|---|---|

| 1. Baseline Sensitivity | Determine the IC50 of the drug on the parental (sensitive) cell line. | Establishes a baseline for measuring the degree of acquired resistance. |

| 2. Continuous or Pulsed Exposure | Culture cells with the drug at a starting concentration (e.g., IC50). creative-bioarray.com | Applies selective pressure to kill sensitive cells and allow resistant ones to survive. |

| 3. Dose Escalation | Gradually increase the drug concentration as cells become tolerant. | Selects for cells with increasingly robust resistance mechanisms. |

| 4. Verification of Resistance | Compare the IC50 of the new cell line to the parental line. creative-bioarray.com | Confirms the development of a stable resistant phenotype. |

| 5. Mechanistic Analysis | Analyze genetic, transcriptomic, and proteomic differences between parental and resistant cells. | Identifies the molecular drivers of resistance (e.g., gene mutations, protein overexpression). |

In Vivo Xenograft Models for Studying this compound Resistance Evolution

To understand drug resistance in a more physiologically relevant context, in vivo models are essential. Xenograft models, where human cancer cells or patient-derived tumor fragments are implanted into immunocompromised mice, serve as a valuable platform for this purpose. nih.govnih.govmdpi.com

There are two main types of xenograft models used in resistance studies:

Cell Line-Derived Xenografts (CDX): Human cancer cell lines (both parental and their drug-resistant variants) are injected into mice. nih.govfrontiersin.org This allows researchers to study how the previously identified resistance mechanisms function in a whole-organism environment and to test strategies to overcome that resistance.

Patient-Derived Xenografts (PDX): Tumor tissue from a patient is directly implanted into mice. PDX models are considered to better recapitulate the heterogeneity and microenvironment of human tumors. nih.gov These models can be used to study intrinsic resistance or to generate acquired resistance by treating the tumor-bearing mice with this compound until the tumor relapses.

These in vivo models are critical for evaluating the efficacy of new therapeutic strategies and for understanding how the tumor microenvironment contributes to the evolution of resistance. nih.govnih.gov However, specific studies utilizing xenograft models to investigate this compound resistance are not described in the available scientific reports.

Strategies for Overcoming this compound Resistance in Preclinical Settings

The development of resistance to chemotherapeutic agents is a significant challenge in oncology. In preclinical research, one of the primary strategies to overcome or mitigate drug resistance is the use of rational combination therapies. This approach involves pairing the primary drug, in this case, this compound, with other agents that may work synergistically to enhance efficacy, overcome resistance mechanisms, or reduce toxicity. Preclinical model systems, including both in vitro cell lines and in vivo animal models, are crucial for identifying and evaluating these synergistic combinations before they can be considered for clinical translation.

A notable preclinical study investigated the chemotherapeutic effectiveness of this compound (referred to as prospidine) in combination with inosine. nih.gov This research utilized a Sarcoma 180 tumor model implanted intramuscularly in mice to compare the effects of this compound monotherapy with a this compound and inosine combination therapy. nih.gov

The findings from this study demonstrated a significant overadditive chemotherapeutic synergism when inosine was administered sequentially after this compound. nih.gov Specifically, the administration of inosine six hours after this compound resulted in an enhanced therapeutic action. nih.gov This sequential combination led to a more significant curative action and greater tumor inhibition compared to this compound administered alone. nih.gov

Furthermore, the combination of this compound and inosine was observed to decrease the toxic effects associated with the chemotherapy. nih.gov This suggests that inosine may not only enhance the antitumor activity of this compound but also serve as a protective agent, potentially allowing for a better therapeutic window.

The detailed quantitative data from this study, including specific measurements of tumor inhibition and reduction in toxicity, are pivotal for a comprehensive understanding of this synergistic interaction. The table below summarizes the key findings based on the available information.

Table 1: Preclinical Efficacy of this compound and Inosine Combination Therapy in Sarcoma 180 Model

| Treatment Group | Key Outcomes |

|---|---|

| This compound Monotherapy | Baseline chemotherapeutic effectiveness |

| This compound and Inosine Combination (Sequential) | Enhanced curative action and tumor inhibition |

This table is based on the qualitative findings of the study. Detailed quantitative data on tumor growth inhibition and toxicity reduction would be necessary for a complete analysis.

The mechanistic basis for this observed synergy was not fully elucidated in the initial report but highlights a promising avenue for further preclinical investigation. Rational combination approaches, such as the one demonstrated with this compound and inosine, are fundamental to developing more effective and less toxic cancer therapeutic strategies. By targeting different pathways or mitigating resistance mechanisms, combination therapies hold the potential to improve patient outcomes. Further preclinical studies are warranted to explore other rational combinations with this compound and to fully understand the molecular mechanisms underpinning these synergistic interactions.

Computational and Modeling Approaches in Prospidium Research

Molecular Docking and Dynamics Simulations for Prospidium-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Molecular dynamics (MD) simulations are then often used to provide a more dynamic and detailed view of the ligand-protein complex, allowing for the study of conformational changes and the stability of interactions over time.

A typical workflow for such a study on a compound like this compound would involve:

Preparation of the this compound structure: Obtaining or building a 3D model of the this compound molecule.

Identification and preparation of a biological target: Selecting a protein or other macromolecule of interest and preparing its 3D structure for docking.

Docking simulations: Using specialized software to predict the binding pose of this compound within the active site of the target.

Analysis of docking results: Evaluating the predicted binding poses based on scoring functions and visual inspection of key interactions.

Molecular dynamics simulations: Running simulations of the most promising this compound-target complexes to assess their stability and dynamics.

Without specific studies on this compound, any discussion of its potential interactions would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are developed by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with that activity. A QSAR model for this compound and its analogs could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

The development of a QSAR model for this compound would require:

A dataset of this compound analogs: A series of molecules with structural variations and their corresponding measured biological activities.

Calculation of molecular descriptors: Generating a wide range of descriptors that capture the physicochemical properties of the molecules.

Model building: Using statistical methods to build a mathematical equation that links the descriptors to the activity.

Model validation: Rigorously testing the model's predictive power using internal and external validation techniques.

No such studies detailing the development of QSAR models for this compound have been found in the public literature.

In Silico Prediction of Novel this compound-Target Interactions and Binding Affinities

In silico target prediction methods aim to identify potential biological targets for a given compound by screening its structure against databases of known protein structures or pharmacophore models. These approaches can help to elucidate a compound's mechanism of action or identify potential off-target effects. Following target identification, computational methods can also be employed to predict the binding affinity of the compound to these targets.

The process for this compound would involve:

Ligand-based screening: Comparing the structure of this compound to databases of compounds with known targets to identify proteins that are likely to bind to similar molecules.

Structure-based screening (if target structures are known): Docking this compound into the binding sites of a panel of proteins to predict potential interactions.

Binding affinity prediction: Using various computational methods, ranging from fast scoring functions to more rigorous but computationally expensive free energy calculations, to estimate the strength of the this compound-target interaction.

As with the other computational approaches, there is no available research that has applied these in silico prediction methods specifically to this compound.

Future Research Trajectories and Unanswered Questions in Prospidium Science

Elucidating Undiscovered Mechanistic Pathways of Prospidium Action

Despite its observed cytostatic and anti-inflammatory effects, the exact mechanisms by which this compound exerts its biological activities remain largely unclear. smolecule.com Current research suggests that it may interact with DNA, potentially interfering with the cell cycle, specifically at the G2 phase. smolecule.comnih.gov Additionally, there is evidence suggesting it might inhibit the phagocytic activity of immune cells such as monocytes and macrophages. smolecule.com Further investigation is crucial to fully understand its mode of action at a molecular level. Studies are needed to identify specific protein targets, downstream signaling pathways, and the precise nature of its interaction with DNA. Understanding these detailed mechanisms could unlock new therapeutic possibilities and help predict its efficacy and specificity in various conditions. Research into its potential anti-inflammatory mechanisms beyond the inhibition of phagocytosis is also warranted. smolecule.com

Exploring Novel Preclinical Applications of this compound Beyond Initial Indications

This compound's known cytostatic and anti-inflammatory properties suggest potential applications beyond its initial exploration in rheumatoid arthritis and certain cancers. smolecule.comwikipedia.org Preclinical research is vital to investigate its effects in other disease models where these properties could be beneficial. For instance, its anti-inflammatory potential could be explored in models of other autoimmune diseases or inflammatory conditions. smolecule.com Its cytostatic activity might be relevant in a broader spectrum of cancers, and studies are needed to determine its efficacy and mechanisms in different cancer types and subtypes. smolecule.comresearchgate.net The exploration of novel preclinical applications requires rigorous in vitro and in vivo studies to assess its activity, specificity, and potential synergistic effects with other therapeutic agents.

Development of Advanced Delivery Systems for this compound in Research Models

Optimizing the delivery of this compound in research models is a critical area for future investigation. Traditional administration methods may have limitations in terms of targeting specific tissues or cells, controlling release rates, or improving bioavailability. nih.gov Advanced drug delivery systems, such as nanoparticles, liposomes, or hydrogels, could offer solutions to these challenges. nih.govpatsnap.comnih.govresearchgate.net For example, pH-sensitive hydrogels have been explored for the delivery of prospidine, demonstrating the potential for controlled release and inhibition of cancer cell proliferation in vitro. researchgate.net Research is needed to develop and evaluate such systems for this compound, assessing their ability to enhance its therapeutic index, reduce off-target effects, and improve its efficacy in preclinical models. This includes studies on the pharmacokinetics and pharmacodynamics of this compound when delivered via these advanced systems. nih.gov

Integration of Multi-Omics Data for a Comprehensive Understanding of this compound Biology

The advent of high-throughput technologies has made it possible to generate vast amounts of biological data across different "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govquanticate.com Integrating these diverse datasets can provide a more comprehensive understanding of complex biological systems and how compounds like this compound interact with them. nih.govquanticate.comgenome.gov Future research on this compound should leverage multi-omics approaches to gain deeper insights into its effects. This could involve studying how this compound alters gene expression profiles (transcriptomics), protein levels and modifications (proteomics), and metabolic pathways (metabolomics) in relevant cell lines or animal models. nih.govquanticate.com Integrating these data can help identify novel mechanisms of action, predict potential off-target effects, identify biomarkers of response or resistance, and ultimately provide a more holistic picture of this compound's impact on biological systems. nih.govquanticate.comgenome.gov Challenges in multi-omics integration include data analysis and interpretation, requiring advanced computational methods. nih.govquanticate.com

Q & A

Q. How can I establish this compound’s structure-activity relationship (SAR) for derivative synthesis?

- Methodological Answer : Use combinatorial chemistry to generate analogues with systematic substitutions (e.g., halogenation, alkyl chain variations). Test derivatives in parallel using high-throughput screening (HTS). Apply multivariate analysis (PCA or PLS) to correlate structural features with bioactivity. Publish synthetic protocols in detail, including failure cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.